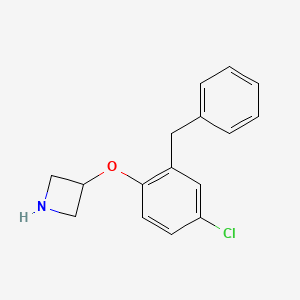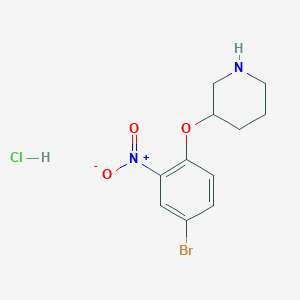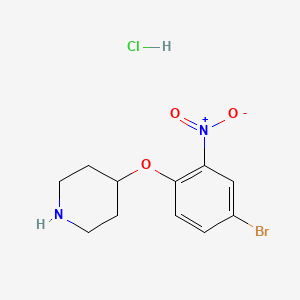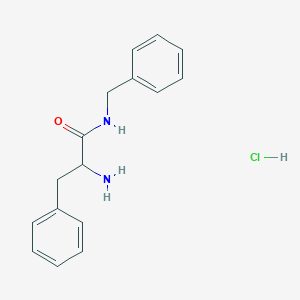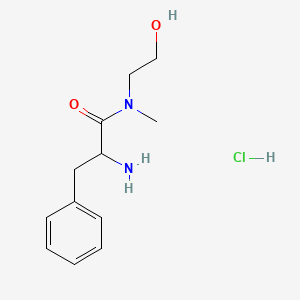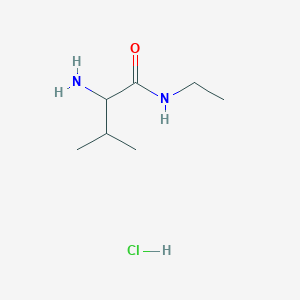![molecular formula C12H17BrClNO B1525282 4-[(3-Bromobenzyl)oxy]piperidine hydrochloride CAS No. 1219976-77-8](/img/structure/B1525282.png)
4-[(3-Bromobenzyl)oxy]piperidine hydrochloride
説明
4-[(3-Bromobenzyl)oxy]piperidine hydrochloride is a chemical compound with the molecular formula C12H17BrClNO . It has a molecular weight of 306.62 g/mol. This compound has gained significant attention in scientific research.
Molecular Structure Analysis
The molecular structure of 4-[(3-Bromobenzyl)oxy]piperidine hydrochloride consists of a piperidine ring attached to a bromobenzyl group via an ether linkage . The presence of bromine, a heavy atom, could potentially make this compound useful in applications that take advantage of heavy-atom effects .科学的研究の応用
Synthesis and Bioactivity
A study by Xue Si-jia (2011) focused on the synthesis of a novel compound, 1-(4-Methylbenzyl)piperidin-4-one O-(6-chloropyridin-3-yl)methyl oxime, which shares structural similarities with 4-[(3-Bromobenzyl)oxy]piperidine hydrochloride. The research involved characterizing the compound through various methods, including single-crystal X-ray diffraction. The compound exhibited a nonplanar structure with the piperidine in a chair conformation and demonstrated broad inhibitory activities against fungi at specific concentrations, indicating potential bioactive properties Xue Si-jia, 2011.
Degradation Studies
In a study related to environmental science, Tarek Manasfi et al. (2015) explored the transformation products of Oxybenzone in chlorinated seawater swimming pools, which is relevant due to the structural resemblance of Oxybenzone to 4-[(3-Bromobenzyl)oxy]piperidine hydrochloride. The research found that the presence of bromide in seawater leads to the formation of brominated disinfection byproducts, which are more toxic than their chlorinated counterparts. This study emphasizes the importance of understanding the degradation pathways and byproducts of chemical compounds in aquatic environments Tarek Manasfi et al., 2015.
Antimicrobial Activity
A study on the synthesis and characterization of N-allyl-4-piperidyl benzamide derivatives by Cheng De-ju (2014) involved the creation of novel compounds with potential as CCR5 antagonists. These compounds, similar in structure to 4-[(3-Bromobenzyl)oxy]piperidine hydrochloride, were tested for biological activity, indicating the research potential of such compounds in developing new therapeutic agents Cheng De-ju, 2014.
Enantioselective Synthesis
Research by Yaomin Wang et al. (2018) on the enantioselective benzylation of methyl 4-oxo-3-piperidinecarboxylate using phase-transfer catalysts highlights the potential for synthesizing biologically active compounds containing a chiral 3-benzylpiperidine backbone. This study is relevant for understanding the synthetic pathways and applications of compounds structurally related to 4-[(3-Bromobenzyl)oxy]piperidine hydrochloride in pharmaceutical chemistry Yaomin Wang et al., 2018.
Molecular and Crystal Structure
A study by M. Szafran et al. (2007) on the crystal and molecular structure of 4-carboxypiperidinium chloride provides insights into the conformational and structural aspects of piperidine derivatives. Understanding the structural characteristics of such compounds can aid in the design and synthesis of new molecules with specific biological or chemical properties M. Szafran et al., 2007.
Safety And Hazards
This compound is associated with certain hazards. It has been assigned the GHS07 pictogram and the signal word "Warning" . Hazard statements include H315 (Causes skin irritation) and H319 (Causes serious eye irritation) . Precautionary measures include avoiding contact with skin and eyes, and seeking medical advice if irritation occurs .
特性
IUPAC Name |
4-[(3-bromophenyl)methoxy]piperidine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16BrNO.ClH/c13-11-3-1-2-10(8-11)9-15-12-4-6-14-7-5-12;/h1-3,8,12,14H,4-7,9H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JKLOTKDQLPHHFZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCC1OCC2=CC(=CC=C2)Br.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17BrClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.62 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-[(3-Bromobenzyl)oxy]piperidine hydrochloride | |
CAS RN |
1219976-77-8 | |
| Record name | Piperidine, 4-[(3-bromophenyl)methoxy]-, hydrochloride (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1219976-77-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



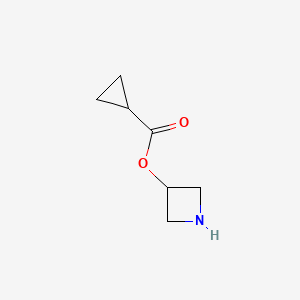
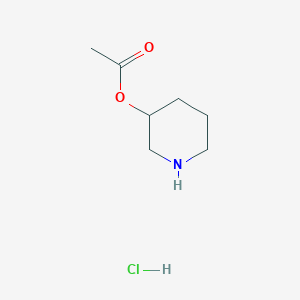

![4-[3-Amino-4-(ethylsulfonyl)phenyl]-2-piperazinone](/img/structure/B1525204.png)
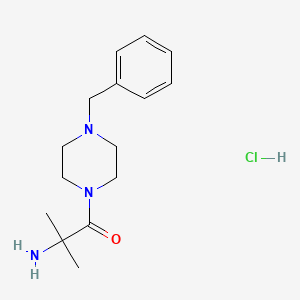
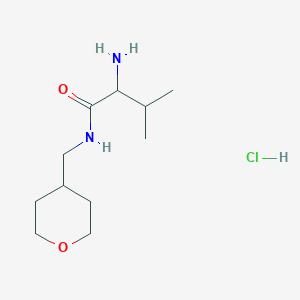
![2-Amino-N-[2-(dimethylamino)ethyl]-3-methylbutanamide dihydrochloride](/img/structure/B1525211.png)
